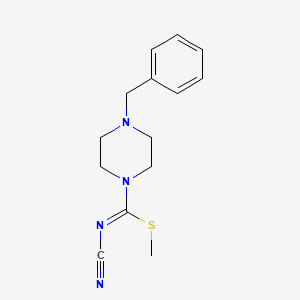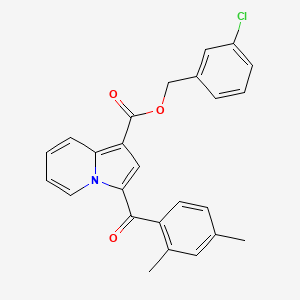![molecular formula C20H22N4O4 B2413724 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415542-14-0](/img/structure/B2413724.png)
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has been extensively researched for its potential use in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also activates various signaling pathways that induce apoptosis in cancer cells. The compound also regulates the expression of genes involved in inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. The compound also regulates the expression of genes involved in inflammation and glucose metabolism. It has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea in lab experiments include its potent anticancer and anti-inflammatory properties. The compound has also been found to regulate blood glucose levels in diabetic patients. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea. These include:
1. Investigating the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's disease.
2. Developing novel formulations of this compound for improved efficacy and reduced toxicity.
3. Studying the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigating the potential of this compound in combination with other drugs for improved efficacy in cancer treatment.
5. Studying the molecular mechanisms underlying the anti-inflammatory and glucose-regulating properties of this compound.
Conclusion:
In conclusion, 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a synthetic compound that has shown promising results in various scientific studies. It has potent anticancer and anti-inflammatory properties and can regulate blood glucose levels in diabetic patients. However, further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea involves the reaction of 1-(2,3-Dimethoxyphenyl)-3-(4-pyrazol-1-ylphenyl)prop-2-en-1-one with hydroxylamine hydrochloride in the presence of a base. The reaction yields 1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea as a white crystalline solid with a melting point of 196-198°C.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea has been extensively researched for its potential use in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can regulate blood glucose levels in diabetic patients.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-27-18-6-3-5-16(19(18)28-2)23-20(26)21-13-17(25)14-7-9-15(10-8-14)24-12-4-11-22-24/h3-12,17,25H,13H2,1-2H3,(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALRDOZEPJMAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413645.png)
![(Z)-2-cyano-3-[2-(difluoromethoxy)-5-methoxyphenyl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2413646.png)
![{1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B2413647.png)

![2-[(E)-4-bromobut-2-enyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2413650.png)

![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)


![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2413662.png)
